Stiripentol-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

スチリペンтол-d9は、テルペノイドファミリーに由来するジテルペンとして分類される合成化合物です。これは、抗てんかん薬であるスチリペンтолの重水素標識版です。スチリペンтол-d9は、主要な受容体ファミリーであるGタンパク質共役型受容体(GPCR)の非選択的アゴニストとして機能します。 この化合物は、主に神経伝達、シグナル伝達、細胞増殖などのさまざまな生理学的プロセスにおけるGPCRの役割を探る科学研究で使用されています .

2. 製法

合成経路と反応条件: スチリペンтол-d9の調製には、スチリペンтол分子に重水素を組み込むことが含まれます。このプロセスには、通常、次の手順が含まれます。

重水素交換反応: スチリペンтолの水素原子は、特定の条件下で重水素化試薬を使用して重水素原子に置き換えられます。

精製: 得られたスチリペンтол-d9は、クロマトグラフィーなどの手法を使用して、高い同位体純度が確保されます。

工業的生産方法: スチリペンтол-d9の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、次のものが含まれます。

スチリペンтолを低融点の可溶性補助材料と混合する: この混合物を加熱して溶融し、スプレーして冷却して固体製剤を得ます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of stiripentol-d9 involves the incorporation of deuterium into the stiripentol molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in stiripentol are replaced with deuterium atoms using deuterated reagents under specific conditions.

Purification: The resulting this compound is purified using techniques such as chromatography to ensure high isotopic purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mixing Stiripentol with Low-Melting-Point Soluble Auxiliary Material: This mixture is heated to melt, then sprayed and cooled to obtain a solid preparation.

Addition of Auxiliary Materials: Additional auxiliary materials are added to enhance the dissolution rate, bioavailability, and storage stability of the final product.

化学反応の分析

反応の種類: スチリペンтол-d9は、次のようなさまざまな化学反応を起こします。

酸化: 酸素の添加または水素の除去が含まれます。

還元: 水素の添加または酸素の除去が含まれます。

置換: ある原子または原子団を別の原子または原子団に置き換えることを含みます。

一般的な試薬と条件:

酸化: 一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .

4. 科学研究への応用

スチリペンтол-d9は、GPCRを活性化できることから、科学研究において重要な価値を持っています。これは、次のような研究で使用されてきました。

神経伝達: GPCRアゴニストとアンタゴニストが神経伝達物質の放出に与える影響を調査します。

シグナル伝達: GPCRの活性化によって開始されるシグナル伝達経路を理解します。

細胞増殖: 細胞の成長と分裂におけるGPCRの役割を調べます.

医学では、スチリペンтол-d9は、特にてんかん治療の文脈におけるスチリペンтолの薬物動態と代謝を研究するために使用されます .

科学的研究の応用

Key Applications

-

Anticonvulsant Therapy

- Dravet Syndrome : Stiripentol has been extensively studied for its effectiveness in reducing seizure frequency in patients with Dravet syndrome. A retrospective study involving 82 children indicated that stiripentol significantly reduced the frequency of prolonged seizures across various treatment groups . In another long-term study, approximately 50% of patients experienced a notable decrease in seizure episodes when treated with stiripentol as part of a polytherapy regimen .

-

Pharmacokinetic Studies

- Mass Spectrometry and Liquid Chromatography : Stiripentol-d9 enhances the precision of mass spectrometry and liquid chromatography techniques, allowing researchers to accurately quantify stiripentol levels in plasma and brain tissues. This application is critical for understanding the drug's pharmacokinetics and optimizing dosing regimens .

-

Preclinical Drug Development

- Mouse Models : Research utilizing the Scn1aA1783V/WT mouse model has demonstrated that stiripentol, when added to other antiepileptic drugs like clobazam and sodium valproate, significantly reduces seizure frequency and increases seizure thresholds under induced conditions. This highlights its potential as an effective add-on therapy in drug-resistant epilepsy .

Retrospective Study on Efficacy

A retrospective study conducted across multiple U.S. clinics assessed the efficacy of stiripentol in children diagnosed with Dravet syndrome. The findings revealed:

- Overall seizure frequency was reduced significantly across all treatment groups.

- Adverse effects were noted in 38% of participants, primarily sedation and decreased appetite .

Long-term Safety Analysis

A post-marketing surveillance study conducted in Japan evaluated the long-term safety and effectiveness of stiripentol over a period of 104 weeks:

- The responder rate for convulsive seizures was approximately 43%, with significant improvements noted in other seizure types.

- Adverse reactions were reported in 70% of new patients; however, no new safety concerns were identified during the study period .

Data Summary

作用機序

スチリペンтол-d9は、これらの受容体に結合して活性化を引き起こすことにより、GPCRの非選択的アゴニストとして機能します。この活性化は、相互作用する特定のGPCRに応じて、さまざまな細胞応答を引き起こす可能性のあるシグナル伝達経路を開始します。 たとえば、神経伝達物質の放出を誘導したり、セカンドメッセンジャーシステムを活性化したり、遺伝子発現を刺激したりすることができます .

類似の化合物:

スチリペンтол: 抗てんかん薬として使用されるスチリペンтолの非重水素化バージョンです。

クロバザム: スチリペンтолと組み合わせてよく使用される別の抗てんかん薬です。

独自性: スチリペンтол-d9は、重水素標識されているため、安定性が向上し、詳細な薬物動態研究が可能になります。 この標識は、化合物の代謝経路を追跡し、他の薬物との相互作用を理解するのに役立ちます .

類似化合物との比較

Stiripentol: The non-deuterated version of stiripentol, used as an antiseizure medication.

Clobazam: Another antiseizure medication often used in combination with stiripentol.

Valproic Acid: An antiseizure medication used in conjunction with stiripentol for treating Dravet syndrome.

Uniqueness: Stiripentol-d9 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also helps in tracing the compound’s metabolic pathways and understanding its interactions with other drugs .

生物活性

Stiripentol-d9 is a deuterated form of stiripentol, an antiepileptic drug primarily used in the treatment of Dravet syndrome. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound exhibits multiple mechanisms of action that contribute to its efficacy as an anticonvulsant:

-

GABAergic Modulation :

- Positive Allosteric Modulator : this compound enhances GABA_A receptor activity, particularly at receptors containing the α3 subunit. It increases the duration of GABA-activated channels without competing with benzodiazepine binding sites, leading to enhanced inhibitory neurotransmission .

- Inhibition of GABA Transaminase : This action reduces the breakdown of GABA, thereby increasing its availability in the synaptic cleft .

- Lactate Dehydrogenase Inhibition :

- Ion Channel Interaction :

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : After oral administration, this compound is rapidly absorbed with a median time to peak concentration (T_max) of 2-3 hours.

- Distribution : The average volume of distribution is approximately 1.03 L/kg, with significant accumulation in the brain regions such as the cerebellum and medulla.

- Protein Binding : this compound exhibits high protein binding (99%).

- Metabolism : It undergoes extensive metabolism via cytochrome P450 enzymes, which can lead to interactions with other antiepileptic drugs .

Case Studies and Research Findings

Several studies have highlighted the efficacy and biological properties of this compound:

- Neuroprotective Effects : In vitro studies showed that this compound could protect neuronal cells from oxidative stress induced by oxygen-glucose deprivation and high glutamate levels. This neuroprotective effect was also observed in animal models subjected to status epilepticus .

- Clinical Efficacy in Dravet Syndrome : Clinical data suggest that this compound is particularly effective in treating childhood-onset epilepsies like Dravet syndrome due to its selective action on immature brain receptors .

Comparative Summary of Biological Activities

| Mechanism | Description |

|---|---|

| GABA_A Modulation | Enhances GABAergic transmission through positive allosteric modulation at α3 subunits |

| LDH Inhibition | Reduces neuronal excitability by inhibiting lactate production |

| Ion Channel Modulation | Inhibits sodium and calcium channels, affecting seizure thresholds |

| Neuroprotective Properties | Protects against oxidative stress and excitotoxicity |

特性

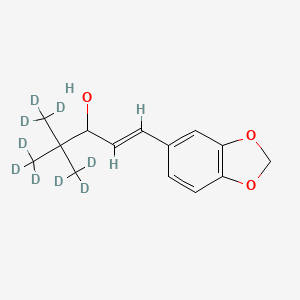

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-QPYRMXHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。